Cas no 34500-31-7 (4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-)

4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- 化学的及び物理的性質
名前と識別子
-
- 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-
- LogP
- (+)-2-(6-Hydroxy-2-benzothiazolyl)-2-thiazoline-4-carboxylic acid
- (R)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid
- (+)-Luciferin
- (4R)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid
- 34500-31-7
- IWJYWBVPCGUPLO-NTQIJVKTSA-N
- ent-Photinus luciferin
- SCHEMBL14307083
- C21771
- CHEMBL3427170
- L-photinus luciferin
- (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid
- (R)-4,5-dihydro-2-(6-hydroxy-1,3-benzothiazol-2-yl)thiazole-4-carboxylate
- DTXSID80493916
- D(-)-LUCIFERIN
- (R)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
- CHEBI:139036
- L-firefly luciferin
- L-LUCIFERIN
- ent-firefly luciferin
- (4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
-
- MDL: MFCD00076144
- インチ: InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)
- InChIKey: BJGNCJDXODQBOB-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2N=C(C3=NC(C(O)=O)CS3)SC=2C=1
計算された属性
- せいみつぶんしりょう: 279.99774
- どういたいしつりょう: 279.998
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 575
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 129A^2
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.81
- ふってん: 588 ºC
- フラッシュポイント: 309 ºC
- 屈折率: 1.864
- PSA: 82.78
- LogP: 1.38410
4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1002983-1g |
L-Luciferin free acid |
34500-31-7 | 95% | 1g |
$900 | 2025-02-22 | |
eNovation Chemicals LLC | Y1002983-1g |
L-Luciferin free acid |
34500-31-7 | 95% | 1g |
$900 | 2024-07-24 | |
eNovation Chemicals LLC | Y1002983-1g |
L-Luciferin free acid |
34500-31-7 | 95% | 1g |
$900 | 2025-02-26 |
4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-に関する追加情報
Recent Advances in the Study of 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- (CAS: 34500-31-7)
The compound 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- (CAS: 34500-31-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. The presence of both thiazole and benzothiazole moieties in its structure suggests a broad spectrum of biological interactions, particularly in the context of enzyme inhibition and receptor modulation. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate the compound's stereochemistry and confirm its (4R) configuration.
In terms of biological activity, preliminary in vitro studies have demonstrated promising results. The compound has shown moderate to strong inhibitory effects against several clinically relevant enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These findings suggest potential applications in inflammation and cancer research. Moreover, molecular docking studies have revealed favorable binding interactions with various protein targets, supporting its potential as a lead compound for drug development.
The synthesis of 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- has been optimized in recent studies, with researchers reporting improved yields and purity through novel catalytic approaches. Green chemistry principles have been incorporated into the synthetic pathways, reducing the environmental impact of production while maintaining high efficiency. These advancements are particularly relevant for scaling up production for potential pharmaceutical applications.
Looking forward, researchers are focusing on structure-activity relationship (SAR) studies to modify the compound's core structure and enhance its pharmacological properties. Early results indicate that subtle modifications to the thiazole ring or benzothiazole moiety can significantly alter the compound's biological activity profile. These findings open new avenues for the development of more potent and selective derivatives with improved drug-like properties.
In conclusion, 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- represents a promising scaffold in medicinal chemistry with diverse potential applications. Ongoing research continues to uncover its molecular mechanisms of action and explore its therapeutic potential across various disease areas. The compound's unique structural features and demonstrated biological activities make it a valuable subject for further investigation in drug discovery programs.
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